Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate

Medicinal Chemistry Synthetic Chemistry Scaffold Design

Select this compound for its unique chiral α‑hydroxy group, absent in common analogs like methyl 2-(4-hydroxy-3-nitrophenyl)acetate. This structural feature creates a defined stereocenter with distinct hydrogen‑bonding capacity, a lower cLogP (~0.77), and altered reactivity profiles. It serves as a precise scaffold for enantioselective synthesis, fragment‑based drug discovery, and ADME comparison studies where minor structural modifications influence solubility and permeability. Ensure your SAR campaigns use the exact differentiated intermediate.

Molecular Formula C9H9NO6
Molecular Weight 227.172
CAS No. 1081798-10-8
Cat. No. B2817718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate
CAS1081798-10-8
Molecular FormulaC9H9NO6
Molecular Weight227.172
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=C(C=C1)O)[N+](=O)[O-])O
InChIInChI=1S/C9H9NO6/c1-16-9(13)8(12)5-2-3-7(11)6(4-5)10(14)15/h2-4,8,11-12H,1H3
InChIKeyAQBMGVWXUGBHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (CAS 1081798-10-8): Chemical Class and Key Identifiers


Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate (CAS 1081798-10-8) is a multifunctional aromatic building block characterized by the presence of a methyl ester, a secondary alcohol, a phenolic hydroxyl group, and an aromatic nitro group . With a molecular formula of C9H9NO6 and a molecular weight of 227.17 g/mol, this compound is structurally distinct from simpler phenylacetate analogs . It is commercially available from several vendors, typically at a standard purity of 95%, and is intended strictly for research and development purposes .

Why Generic Substitution of Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is Problematic


Substituting Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate with simpler, more common analogs like methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 61873-93-6) or its carboxylic acid counterpart (CAS 89942-84-7) is not straightforward. The target compound contains a critical alpha-hydroxy group on the acetate moiety, which creates a chiral center and a secondary alcohol functional group not present in the close analog . This structural divergence alters the compound's hydrogen bonding capacity, its reactivity profile, and its physicochemical properties, including lipophilicity (cLogP) . Consequently, it cannot be assumed to serve as an equivalent scaffold or intermediate in chemical syntheses or biological assays designed for the specific target compound.

Quantitative Evidence Guide for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate Selection


Structural Differentiation: Alpha-Hydroxy vs. Simple Phenylacetate Analogs

Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is structurally differentiated from its closest commercially available analog, methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 61873-93-6), by the presence of an additional hydroxyl group on the carbon adjacent to the ester . This alpha-hydroxy group introduces a chiral center and a secondary alcohol moiety, which is absent in the comparator. The molecular weight of the target compound is 227.17 g/mol, compared to 211.17 g/mol for the comparator, reflecting this structural addition .

Medicinal Chemistry Synthetic Chemistry Scaffold Design

Lipophilicity Comparison: Calculated LogP Difference

The addition of an alpha-hydroxy group significantly alters the compound's predicted lipophilicity, a key parameter for permeability and solubility. The calculated LogP (cLogP) for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is 0.767 . While a direct cLogP value for the comparator under the same calculation method is not provided, the structural difference suggests a notable decrease in lipophilicity compared to its analog without the alpha-hydroxy group.

ADME/Tox Medicinal Chemistry Physicochemical Properties

Procurement and Sourcing Differentiators

Procurement parameters differentiate the target compound from its close analog. Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is available with a lead time of 1-5 days from certain suppliers and requires storage at +4°C . In contrast, its analog methyl 2-(4-hydroxy-3-nitrophenyl)acetate is more widely available, often in stock globally, and can be shipped and stored at ambient or 0-8°C temperatures .

Chemical Procurement Supply Chain Research Materials

Recommended Application Scenarios for Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate


Scaffold for Exploring Chirality and Hydrogen Bonding Interactions

The compound's defined chiral center, resulting from the alpha-hydroxy group, makes it a valuable scaffold for exploring stereochemical outcomes in synthesis or for probing enantioselective interactions with biological targets. Its multiple hydrogen bond donors and acceptors (phenolic OH, secondary alcohol, ester, nitro group) offer a rich pharmacophore for fragment-based drug discovery or structure-activity relationship (SAR) studies where fine-tuning of binding affinity is required .

Intermediate for Complex Target Molecule Synthesis

As an 'Alcohol', 'Ester', and 'Building Block' , this compound is well-suited as an intermediate for the synthesis of more complex molecules where both an ester and a reducible nitro group are needed in a densely functionalized aromatic ring. The alpha-hydroxy group provides a handle for further derivatization, such as esterification, oxidation, or etherification, enabling its incorporation into larger molecular architectures .

Physicochemical Property Studies in ADME/Tox Profiling

With its documented lower cLogP of 0.767 , this compound can be employed in studies comparing the impact of alpha-hydroxylation on key drug-like properties such as aqueous solubility and membrane permeability. It can serve as a model compound or a control in assays designed to measure how minor structural modifications influence the absorption, distribution, metabolism, and excretion (ADME) profile of a chemical series.

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